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Abstract
NF157 is a potent and selective antagonist of the P2Y11 and P2X1 purinergic receptors. As a

derivative of suramin, this complex organic molecule has become an invaluable tool for

dissecting the intricate roles of these receptors in a variety of physiological and pathological

processes. This technical guide provides an in-depth overview of NF157, focusing on its

mechanism of action, its impact on downstream signaling pathways, and detailed

methodologies for its application in experimental settings. The information presented herein is

intended to support researchers, scientists, and drug development professionals in their

exploration of purinergic signaling and the therapeutic potential of targeting the P2Y11 and

P2X1 receptors.

Introduction to NF157
NF157, with the chemical name 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-

3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt, is a high-

molecular-weight compound that exhibits potent antagonistic activity at the human P2Y11

receptor, a G-protein coupled receptor (GPCR), and the P2X1 receptor, a ligand-gated ion

channel.[1] Its selectivity for these receptors over other P2Y and P2X subtypes makes it a

preferred tool for studying their specific functions. The P2Y11 receptor is unique among P2Y

receptors as it couples to both the adenylyl cyclase and phospholipase C signaling pathways.
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Physicochemical Properties
A summary of the key physicochemical properties of NF157 is provided in the table below.

Property Value

Molecular Formula C49H28F2N6Na6O23S6

Molecular Weight 1437.08 g/mol

Appearance Off-white to pink solid

Solubility
Soluble in water (to 5 mg/mL) and DMSO (to 10

mg/mL)

Purity Typically ≥90% (HPLC)

Quantitative Data: Potency and Selectivity
NF157 displays nanomolar potency for the P2Y11 receptor and also antagonizes the P2X1

receptor. Its selectivity has been characterized against a panel of other purinergic receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10771151?utm_src=pdf-body
https://www.benchchem.com/product/b10771151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Subtype Parameter Value Reference

P2Y11 IC50 463 nM [1]

P2Y11 Ki 44.3 nM

P2Y1 Ki 187 µM

P2Y2 Ki 28.9 µM

P2X1 IC50

Exhibits antagonism,

specific value not

consistently reported

[1]

P2X2 Selectivity
>3-fold selective for

P2Y11

P2X3 Selectivity
>8-fold selective for

P2Y11

P2X4 Selectivity
>22-fold selective for

P2Y11

P2X7 Selectivity
>67-fold selective for

P2Y11

Mechanism of Action and Signaling Pathways
NF157 exerts its effects by competitively binding to the P2Y11 and P2X1 receptors, thereby

blocking the binding of their endogenous agonist, ATP. This antagonism leads to the

modulation of several key downstream signaling pathways.

Inhibition of Cyclic AMP (cAMP) Production
The P2Y11 receptor is coupled to Gs-proteins, which activate adenylyl cyclase to produce the

second messenger cAMP. NF157 effectively blocks ATP-induced increases in intracellular

cAMP levels.
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NF157 blocks ATP binding to P2Y11, inhibiting cAMP production.

Modulation of MAPK p38 and NF-κB Signaling
In various cell types, particularly in the context of inflammation, NF157 has been shown to

mitigate the activation of the p38 MAPK and NF-κB signaling pathways.[2] This is often

observed in response to inflammatory stimuli like oxidized LDL (ox-LDL).[2]
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NF157 inhibits P2Y11-mediated activation of p38 and NF-κB.
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Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize

the effects of NF157.

Cell Culture and Treatment
Cell Lines: Human Aortic Endothelial Cells (HAECs), THP-1 monocytes, or other cell lines

endogenously expressing P2Y11.

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HAECs, RPMI-1640

for THP-1) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100

µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

NF157 Preparation: Prepare a stock solution of NF157 in sterile water or DMSO. Further

dilute in culture medium to the desired final concentration immediately before use.

Treatment Protocol:

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow

them to adhere and reach the desired confluency (typically 70-80%).

Pre-treat cells with NF157 at the desired concentration for a specified period (e.g., 30-60

minutes) before adding the agonist (e.g., ATP, ox-LDL).

Incubate for the desired time depending on the downstream assay.

Measurement of Intracellular cAMP
Assay Principle: Competitive enzyme immunoassay (EIA) or a luciferase-based reporter

assay to quantify intracellular cAMP levels.

Procedure (EIA):

Culture and treat cells with NF157 and agonist as described above.

Lyse the cells using the lysis buffer provided with the cAMP assay kit.
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Perform the EIA according to the manufacturer's instructions, which typically involves the

competition of cAMP from the cell lysate with a fixed amount of labeled cAMP for binding

to a specific antibody.

Measure the absorbance using a microplate reader and calculate the cAMP concentration

based on a standard curve.

Monocyte Adhesion Assay
Assay Principle: Quantify the adhesion of fluorescently labeled monocytes to a monolayer of

endothelial cells.

Procedure:

Culture endothelial cells to confluence in a 96-well plate.

Treat the endothelial cell monolayer with inflammatory stimuli (e.g., ox-LDL or TNF-α) in

the presence or absence of NF157 for a specified time (e.g., 4-24 hours).

Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM) according to the

manufacturer's protocol.

Add the labeled monocytes to the endothelial cell monolayer and incubate for a defined

period (e.g., 30-60 minutes) at 37°C.

Gently wash the wells to remove non-adherent monocytes.

Quantify the fluorescence of the remaining adherent monocytes using a fluorescence

microplate reader.

Western Blotting for p38 and NF-κB Activation
Assay Principle: Detect the phosphorylation status of p38 MAPK and the nuclear

translocation of the p65 subunit of NF-κB.

Procedure:

Treat cells with NF157 and the inflammatory stimulus.
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For p38 phosphorylation, lyse the cells in RIPA buffer containing protease and

phosphatase inhibitors. For NF-κB activation, perform nuclear and cytoplasmic

fractionation.

Determine protein concentration using a BCA assay.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies against phospho-p38, total p38,

p65, and a nuclear marker (e.g., Lamin B1).

Incubate with HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Cytokine Measurement by ELISA
Assay Principle: Sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the

concentration of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

Procedure:

Collect the cell culture supernatant after treatment with NF157 and stimuli.

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of

interest.

Measure the absorbance and calculate the cytokine concentration from a standard curve.

Measurement of Reactive Oxygen Species (ROS)
Assay Principle: Use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein

diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

Procedure:

Treat cells with NF157 and the stimulus.
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Load the cells with DCFH-DA for a specified time.

Wash the cells to remove excess probe.

Measure the fluorescence intensity using a fluorescence microscope or a microplate

reader.

Experimental Setup
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General experimental workflow for studying the effects of NF157.

Conclusion
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NF157 is a critical pharmacological tool for investigating the roles of P2Y11 and P2X1

receptors in cellular signaling. Its ability to selectively antagonize these receptors allows for the

detailed study of their involvement in a wide range of biological processes, from inflammation

and immune responses to neurotransmission. The experimental protocols and signaling

pathway diagrams provided in this guide offer a comprehensive resource for researchers

aiming to utilize NF157 in their studies. Further research into the nuances of NF157's

interactions and downstream effects will undoubtedly continue to illuminate the complex world

of purinergic signaling and may pave the way for novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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